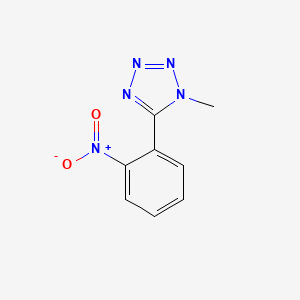

1-Methyl-5-(2-nitrophenyl)-1H-tetrazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyl-5-(2-nitrophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-4-2-3-5-7(6)13(14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEAAHCCZOZKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506397 | |

| Record name | 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68826-34-6 | |

| Record name | 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Strategic Approaches for 1 Methyl 5 2 Nitrophenyl 1h Tetrazole

Advanced Precursor Derivatization and Nitrile-Azide Cycloaddition Pathways for Tetrazole Core Formation

The cornerstone of synthesizing the 5-(2-nitrophenyl)-1H-tetrazole precursor lies in the [3+2] cycloaddition reaction between an azide (B81097) source and a nitrile. This reaction has become a conventional and widely studied method for the formation of 5-substituted-1H-tetrazoles. thieme-connect.commdpi.com The primary precursor for this reaction is 2-nitrobenzonitrile (B147312).

A common and effective method for the synthesis of the 5-(2-nitrophenyl)-1H-tetrazole core involves the reaction of 2-nitrobenzonitrile with sodium azide. A procedure analogous to the synthesis of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole can be employed. nih.govresearchgate.net In a typical setup, 2-nitrobenzonitrile is reacted with sodium azide and ammonium (B1175870) chloride in a solvent like N,N-dimethylformamide (DMF). The mixture is heated for an extended period, for instance at 110°C for 20 hours, to facilitate the cycloaddition. nih.govresearchgate.net Following the reaction, the product is isolated by pouring the solution into acidified ice water, which precipitates the 5-(2-nitrophenyl)-1H-tetrazole.

The derivatization of the precursor, 2-nitrobenzonitrile, can be achieved through various means. One industrial method involves the reaction of 2-chloronitrobenzene with cuprous cyanide, often in the presence of a metal bromide like lithium bromide and a high-boiling solvent such as benzonitrile (B105546) at temperatures ranging from 160-200°C. Another approach is the diazotization of 2-fluoro-4-nitrophenylamine to introduce a bromine atom, followed by a cyanation reaction using a cyanide source in a solvent like N-methyl-2-pyrrolidone (NMP). rsc.org

The Ugi-azide four-component reaction presents an alternative and highly convergent pathway to 1,5-disubstituted tetrazoles, including those with a (2-nitrophenyl) substituent at the 5-position. nih.govscielo.org.mxbeilstein-journals.orgmdpi.commdpi.com This one-pot reaction typically involves an aldehyde (such as 2-nitrobenzaldehyde), an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide). The reaction proceeds through the formation of an iminium ion, which is then trapped by the azide and subsequently undergoes an intramolecular cyclization with the isocyanide to form the 1,5-disubstituted tetrazole ring. This method offers the advantage of introducing both the N-1 and C-5 substituents in a single step.

Regioselective N-Alkylation Strategies for Controlled 1-Methyl Substitution of 5-(2-Nitrophenyl)-1H-tetrazole Isomers

The alkylation of 5-substituted-1H-tetrazoles is a critical step that often yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The control of regioselectivity in the methylation of 5-(2-nitrophenyl)-1H-tetrazole to favor the desired 1-methyl isomer is a significant synthetic challenge. The outcome of the alkylation is influenced by a variety of factors including the nature of the substituent on the tetrazole ring, the alkylating agent, the base, and the solvent used.

Computational studies and experimental results have shown that the distribution of the two isomers is a complex interplay of kinetic and thermodynamic control. mdpi.com Generally, the N-2 position is more nucleophilic, which can lead to the preferential formation of the 2,5-disubstituted isomer under kinetically controlled conditions. mdpi.com

To achieve selective N-1 methylation, specific strategies must be employed. One approach involves the use of sterically demanding methylating agents. For instance, while simple methylating agents like methyl iodide might lead to mixtures, more complex reagents could favor alkylation at the less sterically hindered N-1 position.

Phase-transfer catalysis (PTC) offers a promising method for the N-alkylation of tetrazoles. tcichemicals.comcore.ac.ukresearchgate.net This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the tetrazolate anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. The choice of the catalyst, solvent system (e.g., liquid-liquid or solid-liquid), and the nature of the alkylating agent can influence the regioselectivity of the reaction. For example, the alkylation of 1-aryltetrazol-5-ones under PTC conditions has been shown to be independent of the nature of the alkylating agent and the catalyst structure. core.ac.ukresearchgate.net

Another strategy involves the use of specific activating agents. For example, the use of methyl 2,2,2-trichloroacetimidate has been reported for the regioselective N1-methylation of various tetrazoles, providing high yields of the desired isomer. researchgate.net The reaction of 5-substituted tetrazoles with diazomethane (B1218177) can also be a method for methylation, although the regioselectivity can be variable.

Optimization of Catalyst Systems and Reaction Parameters for Enhanced Yield and Selectivity

The efficiency and selectivity of the synthesis of 1-methyl-5-(2-nitrophenyl)-1H-tetrazole are highly dependent on the optimization of catalyst systems and reaction parameters for both the tetrazole ring formation and the subsequent N-methylation.

For the [3+2] cycloaddition of 2-nitrobenzonitrile and sodium azide, various catalysts have been explored to improve yields and shorten reaction times. While the reaction can proceed without a catalyst at elevated temperatures, the use of Lewis acids such as zinc salts (e.g., ZnBr2) in water has been shown to be effective and environmentally friendly. thieme-connect.com Copper catalysts, such as copper(II) sulfate (B86663) pentahydrate, have also been successfully employed, particularly in solvents like DMSO. thieme-connect.com The optimization of reaction conditions for the synthesis of 5-(4-nitrophenyl)tetrazole, a close analogue, showed that sulfamic acid can act as an efficient and convenient catalyst in DMF at 120°C, leading to high yields. lookchem.com

The choice of solvent also plays a crucial role. While DMF is a common solvent for this reaction, providing good solubility for the reactants, greener alternatives are being explored. thieme-connect.comnih.govresearchgate.netlookchem.com Water has been demonstrated as a viable solvent, especially when used in conjunction with specific catalysts like zinc salts. thieme-connect.com

In the subsequent N-methylation step, the choice of base and solvent is critical for controlling regioselectivity. Strong, non-nucleophilic bases are often preferred to deprotonate the tetrazole ring without competing in the alkylation reaction. The solvent can influence the ionic character of the tetrazolate salt and the nature of the transition state, thereby affecting the N-1/N-2 ratio. For instance, in the alkylation of phenols, a related system, the use of a proton sponge like 1,8-bis(tetramethylguanidino)naphthalene (B1604023) (TMGN) in DMF has been studied, highlighting the competitive nature of base alkylation. sciforum.net

| Reaction Step | Parameter | Condition | Outcome | Reference |

| Tetrazole Formation | Catalyst | Sulfamic Acid | High yield (95% for 5-(4-nitrophenyl)tetrazole) | lookchem.com |

| Solvent | DMF | Effective solvent for cycloaddition | nih.govresearchgate.netlookchem.com | |

| Temperature | 110-120°C | Optimal for cycloaddition | nih.govresearchgate.netlookchem.com | |

| N-Methylation | Alkylating Agent | Methyl Iodide | Common methylating agent, regioselectivity varies | sciforum.net |

| Base | TMGN | Proton sponge, can be competitive | sciforum.net | |

| Catalyst | Phase-Transfer Catalyst | Potential for improved regioselectivity | tcichemicals.comcore.ac.ukresearchgate.net | |

| Solvent | DMF | Common solvent for alkylation | sciforum.net |

Implementation of Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of tetrazole derivatives to minimize environmental impact and improve safety. Key areas of focus include the use of safer solvents, development of recyclable catalysts, and improvement of atom economy.

A significant advancement in the green synthesis of 5-substituted-1H-tetrazoles is the use of water as a reaction solvent for the cycloaddition step. thieme-connect.com This approach avoids the use of volatile and often toxic organic solvents like DMF. The use of solid acid catalysts, such as sulfamic acid or SO3H-carbon catalysts, also contributes to a greener process as they can be easily separated from the reaction mixture and potentially reused. lookchem.comajgreenchem.com

For the N-alkylation step, the use of phase-transfer catalysis can be considered a green approach as it can enable the use of less hazardous solvents and inorganic bases. tcichemicals.com Furthermore, the development of catalytic systems that are recyclable and avoid the use of stoichiometric amounts of toxic reagents is a key goal in greening the synthesis of this compound.

Comparative Analysis of Diverse Synthetic Routes: Efficiency, Scope, and Scalability

Two primary synthetic routes emerge for the preparation of this compound: a linear sequence involving the formation of the tetrazole ring followed by N-methylation, and a convergent approach using the Ugi-azide reaction.

Linear Synthesis:

Route: 2-Nitrobenzonitrile → 5-(2-Nitrophenyl)-1H-tetrazole → this compound

Scope: The scope of the cycloaddition is generally broad, tolerating various substituents on the nitrile. The N-alkylation step, however, is highly substrate-dependent in terms of regioselectivity.

Scalability: The cycloaddition step is generally scalable. However, the challenges in controlling regioselectivity and separating isomers in the methylation step can hinder large-scale production.

Convergent Synthesis (Ugi-Azide Reaction):

Route: 2-Nitrobenzaldehyde + Amine + Isocyanide + Azide source → this compound (if methylamine (B109427) and an appropriate isocyanide are used)

Efficiency: This one-pot reaction offers high step and atom economy. Yields can be moderate to good, and the reaction often proceeds under mild conditions. scielo.org.mxbeilstein-journals.orgmdpi.com

Scope: The Ugi-azide reaction is known for its broad substrate scope, allowing for the introduction of a wide variety of substituents at the N-1 and C-5 positions by simply changing the starting amine and isocyanide.

Scalability: Multicomponent reactions are well-suited for the creation of compound libraries and can be amenable to scale-up, although optimization for a specific target may be required.

| Synthetic Route | Advantages | Disadvantages |

| Linear Synthesis | Well-established cycloaddition chemistry. | Poor regioselectivity in N-methylation, potential for low overall yield, purification challenges. |

| Convergent (Ugi-Azide) | High step and atom economy, one-pot procedure, broad scope for diversification. | May require optimization for specific substrates to achieve high yields, starting materials can be more complex. |

In Depth Mechanistic Investigations and Chemical Transformations of 1 Methyl 5 2 Nitrophenyl 1h Tetrazole

Exploration of Electrophilic and Nucleophilic Reactivity at the Tetrazole Annulus

The reactivity of the tetrazole ring in 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole is dictated by the electronic properties of its four nitrogen atoms and the influence of its substituents. The tetrazole ring itself is an electron-rich aromatic system, yet it possesses both electron-donating and -accepting characteristics. nih.gov

Nucleophilic Character: The primary sites for electrophilic attack are the sp²-hybridized nitrogen atoms at the N3 and N4 positions. acs.orgnih.gov These nitrogens possess lone pairs of electrons that can engage in interactions with electrophiles and participate in hydrogen bonding. acs.orgnih.gov The ability of the tetrazole nitrogens to coordinate with metal ions is a well-documented manifestation of their nucleophilic character, making them valuable ligands in coordination chemistry and for the construction of metal-organic frameworks. lifechemicals.comnih.govresearchgate.net

Electrophilic Character: While the ring is nitrogen-rich, the strong electron-withdrawing nature of the four nitrogen atoms can also render the ring susceptible to nucleophilic attack under certain conditions, although this is less common than electrophilic substitution at the nitrogen atoms. The N1-methyl and C5-(2-nitrophenyl) substitutions preclude direct substitution at these positions, focusing the reactivity on the remaining nitrogen atoms.

Table 1: General Reactivity at the Tetrazole Annulus

| Reactivity Type | Position(s) | Influencing Factors | Typical Reactions |

|---|---|---|---|

| Nucleophilic | N3, N4 | Lone pairs on sp² nitrogens | Alkylation, Acylation, Coordination to metals |

| Electrophilic | C5 (less common) | Ring strain, activation by specific reagents | Ring-opening reactions |

| Cycloaddition | Ring System | Aromaticity, substituent effects | [2+3] cycloadditions (reverse of formation) |

Reduction and Oxidation Chemistry of the 2-Nitrophenyl Moiety and its Impact on Tetrazole Stability

The presence of two distinct functional groups, the tetrazole ring and the nitrophenyl moiety, allows for selective chemical transformations.

Reduction of the 2-Nitrophenyl Moiety: The nitro group is readily susceptible to reduction. This transformation is fundamental in organic synthesis and can proceed through various intermediates to yield the corresponding amine. researchgate.net Catalytic hydrogenation using transition metals like palladium or platinum, or chemical reduction using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can efficiently convert the nitro group to an amino group. rsc.org The general pathway for this six-electron reduction is:

**Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂) ** nih.gov

The formation of the electron-donating amino group from the electron-withdrawing nitro group would significantly alter the electronic properties of the entire molecule. This can impact the stability and subsequent reactivity of the tetrazole ring. The introduction of an electron-donating group may hinder further reduction processes. nih.gov Designing multifunctional catalysts that can facilitate both the reduction of the nitro group and a subsequent reaction, such as the formation of a new heterocyclic ring, represents a valuable synthetic strategy. rsc.org

Oxidation of the Tetrazole Ring: The tetrazole ring can undergo oxidation, typically at one of the ring nitrogen atoms. The use of reagents like Oxone® (potassium peroxymonosulfate) can introduce a hydroxy group to form N-hydroxytetrazoles. mdpi.com The regioselectivity of this oxidation is influenced by the electronic nature of the substituents. For tetrazoles bearing an electron-withdrawing group (EWG) at the C5 position, such as a nitrophenyl group, oxidation is often directed regioselectively to the N2 position. mdpi.com

Table 2: Potential Redox Reactions and Their Effects

| Moiety | Transformation | Reagents/Conditions | Product Moiety | Impact on Molecule |

|---|---|---|---|---|

| 2-Nitrophenyl | Reduction | H₂, Pd/C; NaBH₄/Catalyst | 2-Aminophenyl | Alters electronic properties, potential increase in tetrazole stability |

| Tetrazole Annulus | Oxidation (N-hydroxylation) | Oxone® | N-Hydroxy-tetrazole | Alters ring reactivity, potential for further functionalization |

Thermal and Photochemical Decomposition Pathways of this compound: Mechanistic Insight

Tetrazole derivatives are high-energy compounds due to their high nitrogen content and significant enthalpy of formation. mdpi.com Their decomposition, induced by heat or light, typically results in the extrusion of a stable molecule of nitrogen gas (N₂), leading to highly reactive intermediates.

Thermal Decomposition: The thermolysis of 5-aryltetrazoles is a known process that can lead to various products depending on the reaction conditions and substituents. acs.org The decomposition of tetrazoles can proceed through the cleavage of the ring, often initiated by the loss of N₂. researchgate.netresearchgate.net For 1,5-disubstituted tetrazoles, this decomposition can generate a nitrilimine intermediate, which can undergo subsequent rearrangements or reactions. The presence of the nitro group on the phenyl ring is expected to lower the decomposition temperature compared to non-nitrated analogues. researchgate.net High-temperature decomposition can be dramatically accelerated in certain types of flow reactors, suggesting that the reactor material or heating method can play a catalytic role. nih.gov

Photochemical Decomposition: The photochemical behavior of tetrazoles often mirrors their thermal decomposition by involving the loss of dinitrogen. Studies on related tetrazole derivatives, such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione, show that photolysis leads to the expulsion of N₂ to form a 1,3-biradical intermediate. nih.gov This intermediate can then undergo further reactions, such as losing another small molecule to form a stable product. For this compound, a likely photochemical pathway would involve the photoextrusion of N₂ to generate a nitrene intermediate from the azide (B81097) tautomer, a common process in biaryltetrazole photochemistry. mdpi.com

A plausible decomposition pathway could be:

Ring-opening to an azidoazomethine tautomer.

Photochemical or thermal extrusion of N₂ to form a highly reactive nitrene or biradical intermediate.

Subsequent intramolecular cyclization, rearrangement, or reaction with a solvent/trapping agent.

Table 3: Postulated Decomposition Intermediates and Products

| Decomposition Method | Key Intermediate | Potential Final Product(s) | Mechanistic Evidence |

|---|---|---|---|

| Thermal | Nitrilimine / Nitrene | Rearrangement products, Cyclization products | Inferred from studies on 5-aryltetrazoles |

| Photochemical | 1,3-Biradical / Nitrene | Carbodiimides (by analogy), Intramolecular insertion products | Triplet quenching and trapping experiments in related systems mdpi.comnih.gov |

Transition Metal-Catalyzed Coupling and Functionalization Reactions Involving the Tetrazole and Nitrophenyl Subunits

Transition metal catalysis offers a powerful toolkit for the functionalization of both the tetrazole and nitrophenyl components of the molecule.

Reactions at the Tetrazole Ring: The tetrazole ring can participate in various coupling reactions. For instance, copper-catalyzed C-N coupling reactions have been successfully used to synthesize 2,5-diaryltetrazoles from 5-aryltetrazoles and aryl boronic acids. nih.gov This methodology could potentially be applied to the N2 position of this compound, although the existing N1-methyl group might sterically hinder this transformation.

Reactions at the Nitrophenyl Ring: The nitrophenyl subunit offers multiple handles for transition metal-catalyzed reactions.

Nitro Group Reduction: As mentioned, palladium-catalyzed reactions are highly effective for the reduction of nitro groups. rsc.org

C-H Activation/Functionalization: The C-H bonds on the phenyl ring can be targets for direct functionalization using palladium, rhodium, or iridium catalysts, allowing for the introduction of new substituents.

Coupling Reactions: If the nitro group is first converted to a halide or triflate, standard cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination can be employed to form new C-C or C-N bonds.

Furthermore, the tetrazole moiety itself can act as a directing group in C-H activation reactions, guiding a metal catalyst to functionalize a specific C-H bond on the adjacent phenyl ring. The nitrogen atoms of the tetrazole ring are excellent coordinating ligands, capable of forming stable complexes with various metal ions, which is the basis for their use in creating metal-organic frameworks and as ligands in catalysis. lifechemicals.comnih.govnih.gov

Table 4: Potential Transition Metal-Catalyzed Transformations

| Reaction Type | Substrate Moiety | Catalyst (Example) | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Nitrophenyl (as halide) | Pd(PPh₃)₄ | Biaryl compound |

| Buchwald-Hartwig Amination | Nitrophenyl (as halide) | Pd₂(dba)₃ / Ligand | N-Aryl amine |

| C-N Coupling | Tetrazole (N-H) | Cu₂O | N-Aryl tetrazole |

| Directed C-H Activation | Phenyl Ring | Pd(OAc)₂ | Functionalized phenyl ring |

Characterization of Reaction Intermediates and Transition State Structures Through Advanced Kinetic Studies

Kinetic Studies: The rates of reaction, particularly for thermal decomposition, can be monitored under various conditions (e.g., batch vs. flow, different heating methods) to determine kinetic parameters like the rate constant and activation energy. nih.gov Such studies have revealed that reaction rates can be dramatically influenced by the reactor setup, sometimes by orders of magnitude, suggesting unforeseen catalytic effects. nih.gov For photochemical reactions, quantum yields can be measured to quantify the efficiency of the decomposition process.

Intermediate Characterization:

Trapping Experiments: Highly reactive, short-lived intermediates like nitrenes or radicals can be "trapped" by adding a specific reagent to the reaction mixture that reacts with the intermediate to form a stable, characterizable product. For example, the use of 1,4-cyclohexadiene (B1204751) has provided evidence for biradical intermediates in the photolysis of related tetrazolethiones. nih.gov

Spectroscopic Methods: Fast spectroscopic techniques are crucial for detecting transient species. Laser flash photolysis (LFP) can be used to generate and observe triplet biradicals or other excited-state intermediates on very short timescales. nih.gov Low-temperature matrix isolation, combined with IR or UV-Vis spectroscopy, can stabilize reactive intermediates for characterization. mdpi.com Monitoring reactions in real-time using in-situ NMR spectroscopy can also provide valuable mechanistic information. mdpi.com

Computational Chemistry: Quantum-chemical calculations, such as Density Functional Theory (DFT), are invaluable for modeling reaction pathways. These calculations can be used to determine the structures and energies of reactants, transition states, and intermediates, providing theoretical support for proposed mechanisms. nih.gov

While direct experimental data on the intermediates and transition states for this compound is lacking, the established chemistry of tetrazoles strongly suggests the involvement of high-energy species like nitrenes, nitrilimines, and biradicals in its decomposition pathways.

Advanced Spectroscopic and X Ray Diffraction Techniques for Comprehensive Structural Elucidation of 1 Methyl 5 2 Nitrophenyl 1h Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Solution-State Structural Assignments (e.g., 2D-NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the isomeric purity and elucidating the solution-state structure of 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl group attached to the tetrazole nitrogen (N-CH₃) would appear as a sharp singlet. The four protons on the 2-nitrophenyl group would present a more complex pattern characteristic of a 1,2-disubstituted aromatic ring. These aromatic protons would likely appear as a series of multiplets or doublets of doublets.

The ¹³C NMR spectrum would complement this information, showing a signal for the methyl carbon, a quaternary carbon for the tetrazole ring, and six distinct signals for the carbons of the 2-nitrophenyl ring (two substituted and four unsubstituted). For instance, in related tetrazole compounds, the tetrazole carbon signal appears around 154 ppm. mdpi.com

Advanced techniques such as 2D-NMR (e.g., COSY, HSQC, HMBC) would be employed to unambiguously assign these signals and confirm the substitution pattern, distinguishing it from other isomers like 1-methyl-5-(3-nitrophenyl)-1H-tetrazole or 2-methyl-5-(2-nitrophenyl)-1H-tetrazole. Solid-state NMR could further provide information on the molecule's structure and dynamics in the solid phase.

Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Molecular Architecture, Conformation, and Supramolecular Interactions

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not available, the analysis of its isomer, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, offers significant insight into the expected molecular architecture. nih.govresearchgate.net

The crystal structure of this isomer reveals that the benzene (B151609) and tetrazole rings are not coplanar. nih.gov A significant dihedral angle of 45.7(2)° exists between the two rings, a twist enforced by the C-C bond connecting them. nih.govresearchgate.net This non-planar conformation is a key structural feature.

In the crystal lattice, molecules are linked by intermolecular interactions. The analysis shows N—H⋯N hydrogen bonds that link molecules into chains. nih.govresearchgate.net Furthermore, these chains are connected through π–π stacking interactions between adjacent tetrazole rings, with a centroid–centroid distance of 3.450(2) Å. nih.govresearchgate.net A similar arrangement of hydrogen bonding and π-π interactions would be anticipated in the crystal packing of this compound, defining its supramolecular assembly.

Table 1: Crystallographic Data for the Isomer 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇N₅O₂ nih.gov |

| Molecular Weight | 205.19 g/mol nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 4.9057 (10) nih.gov |

| b (Å) | 16.938 (3) nih.gov |

| c (Å) | 11.463 (2) nih.gov |

| β (°) | 98.65 (3) nih.gov |

| Volume (ų) | 941.7 (3) nih.gov |

| Z | 4 nih.gov |

| Temperature (K) | 298 (2) nih.gov |

| Dihedral Angle (Benzene-Tetrazole) | 45.7 (2)° nih.gov |

| H-Bond (N-H···N) Distance (D···A) | 2.775 (4) Å nih.gov |

| π-π Stacking Distance | 3.450 (2) Å nih.gov |

Note: The data presented in this table is for the isomer 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, as detailed crystallographic data for the title compound is not available in the cited literature. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Conformational Information

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, this analysis would confirm the presence of the nitro, phenyl, and methyl-tetrazole moieties.

Key expected vibrational frequencies include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group, typically appearing in the regions of 1500-1550 cm⁻¹ and 1320-1360 cm⁻¹, respectively. rsc.org

Aromatic Ring: C-H stretching vibrations for the benzene ring are expected above 3000 cm⁻¹. derpharmachemica.com C=C stretching vibrations within the ring typically occur in the 1450-1600 cm⁻¹ range.

Tetrazole Ring: The tetrazole ring exhibits a series of characteristic vibrations, including N=N and C=N stretching modes, which are often found between 1300 cm⁻¹ and 1650 cm⁻¹. researchgate.netpnrjournal.com

Methyl Group (CH₃): Asymmetric and symmetric C-H stretching modes of the methyl group are anticipated around 2965 cm⁻¹ and 2880 cm⁻¹, with corresponding deformation modes near 1450 cm⁻¹ and 1380 cm⁻¹. derpharmachemica.com

Analysis of these spectra provides a molecular fingerprint, confirming the presence of all constituent parts of the molecule and offering insights into its conformational state. mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for unequivocally confirming the molecular formula of a compound by providing a highly accurate measurement of its mass. The molecular formula for this compound is C₈H₇N₅O₂, which corresponds to a calculated exact mass of 205.0600 g/mol . An HRMS measurement confirming this mass would validate the elemental composition.

Beyond molecular formula confirmation, mass spectrometry reveals structural information through the analysis of fragmentation patterns. For tetrazole derivatives, a characteristic fragmentation pathway is the loss of a molecule of nitrogen (N₂, 28 Da). mdpi.com For this compound, other likely fragmentation pathways under electron ionization would include the loss of the nitro group (NO₂, 46 Da) and subsequent fragmentations of the remaining aromatic structure. Studying these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. mdpi.comacs.org

Utilization of Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing and Intermolecular Effects

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is useful for probing its electronic structure. Aromatic and heterocyclic compounds like this compound typically exhibit strong absorptions in the UV region due to π → π* and n → π* transitions associated with the phenyl and tetrazole rings.

While the spectrum for the 2-nitro isomer is not available, the UV-Vis spectrum for the related compound 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole shows a prominent absorption peak with a maximum (λmax) around 240-250 nm. nist.gov The presence of the nitro group and the extended conjugation between the two rings influences the position and intensity of these absorption bands. nih.gov Studying the spectrum in different solvents can also reveal information about intermolecular effects and the polarity of the electronic states.

Fluorescence spectroscopy measures the light emitted from a molecule after it absorbs light. However, many nitroaromatic compounds exhibit very weak fluorescence or are non-fluorescent. This quenching is often due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways promoted by the nitro group. Therefore, significant fluorescence from this compound would not be expected.

Computational Chemistry and Quantum Chemical Studies on 1 Methyl 5 2 Nitrophenyl 1h Tetrazole

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure, Geometry Optimization, and Molecular Orbital Analysis

For a complete understanding of 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole, DFT calculations would be the starting point. Researchers would typically use a functional, such as B3LYP, paired with a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. pnrjournal.com This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

Once optimized, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for assessing chemical stability. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. nih.gov

Conformational Analysis and Potential Energy Surface Mapping to Identify Stable Isomers and Rotational Barriers

The bond connecting the phenyl and tetrazole rings allows for rotation, leading to different spatial arrangements or conformers. A potential energy surface (PES) scan would be performed by systematically rotating this bond and calculating the energy at each step. This mapping would identify the most stable conformer (the global minimum on the energy landscape) and any other low-energy stable conformers (local minima). The energy barriers between these conformers, known as rotational barriers, would also be determined from the PES. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Validation Against Experimental Data

A crucial part of computational studies is the validation of theoretical models against experimental data. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, theoretical 1H and 13C NMR chemical shifts can be calculated. mdpi.compnrjournal.com These predicted shifts would then be compared to experimentally obtained NMR spectra to confirm the accuracy of the computational model.

Similarly, theoretical vibrational frequencies (IR and Raman) would be computed. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated vibrational spectrum with experimental FT-IR and FT-Raman spectra helps in the assignment of spectral bands to specific molecular motions. pnrjournal.comderpharmachemica.com

Computational Modeling of Reaction Mechanisms, Energetics, and Transition States for Key Transformations

Computational modeling is essential for elucidating reaction mechanisms. mdpi.comuio.no For a compound like this compound, this could involve studying its synthesis, thermal decomposition, or photochemical reactions. DFT calculations would be used to locate the transition state structures for each step of a proposed mechanism. By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction enthalpies.

Quantitative Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing Motifs

Should a crystal structure for this compound be determined, a quantitative analysis of its intermolecular interactions would be possible. While the 1-methyl substitution precludes the classic N-H···N hydrogen bonds seen in related 1H-tetrazoles, other weak interactions like C-H···N, C-H···O, and π-π stacking interactions would likely govern the crystal packing. nih.govrsc.orgnih.gov These interactions are crucial for understanding the solid-state properties of the material. Analysis of the crystal structure of related compounds shows that phenyl and tetrazole rings are often twisted relative to each other and that π-π interactions and hydrogen bonds stabilize the packing. nih.govresearchgate.netiucr.org

Exploration of 1 Methyl 5 2 Nitrophenyl 1h Tetrazole in Advanced Materials Science and Coordination Chemistry

Role as a Ligand in the Design and Synthesis of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

Tetrazole derivatives are highly valued as ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to their multiple nitrogen atoms, which offer diverse coordination modes. nih.govresearchgate.net These compounds can act as versatile building blocks, linking metal ions to form robust, porous structures. While 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole has not been explicitly documented as a ligand in the synthesis of MOFs, its structural isomers, such as 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole and 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole, have been recognized for their potential in this area. nih.govnih.gov

The this compound molecule possesses several potential coordination sites. The nitrogen atoms at the N2, N3, and N4 positions of the tetrazole ring, along with the oxygen atoms of the ortho-positioned nitro group, could potentially coordinate with metal centers. The methylation at the N1 position fixes the tautomeric form, which can lead to more predictable and controlled self-assembly processes compared to its 1H-tetrazole analogues. The steric hindrance from the 2-nitrophenyl group and the N1-methyl group would significantly influence the geometry of any resulting coordination polymer, potentially leading to unique network topologies not observed with other phenyl-tetrazole ligands.

Formation and Characterization of Transition Metal Complexes with this compound as a Chelating or Bridging Ligand

The formation of stable complexes with transition metals is a hallmark of tetrazole-containing ligands. These ligands can coordinate to metal ions in several ways, including as monodentate, chelating, or bridging ligands.

Chelating Ligand: this compound could potentially act as a bidentate chelating ligand. This would involve coordination from one of the tetrazole nitrogen atoms (likely N4) and an oxygen atom from the adjacent nitro group, forming a stable six-membered ring with a metal center. This coordination mode is plausible due to the ortho positioning of the nitro group.

Bridging Ligand: More commonly, tetrazole ligands act as bridging units, linking two or more metal centers to extend the structure into one, two, or three dimensions. The subject compound could bridge metal ions using different nitrogen atoms of the tetrazole ring (e.g., N2 and N4), a mode frequently observed in polynuclear and polymeric tetrazole complexes.

The specific mode of coordination would depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands. The electronic and steric profile of the this compound ligand would ultimately dictate the nuclearity and dimensionality of the resulting metal complexes.

Fundamental Studies on the Thermal Stability and Decomposition of Tetrazole Derivatives in Energetic Materials Contexts

Tetrazoles are a class of high-nitrogen compounds known for their significant energy content and are often studied as energetic materials. rsc.org Their decomposition is typically a high-energy exothermic process that releases large volumes of nitrogen gas. researchgate.net Fundamental studies using techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are crucial for understanding their thermal behavior.

While specific thermal analysis data for this compound is not available, studies on analogous compounds like 1-(4-nitrophenyl)-1H-tetrazole show that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C. researchgate.net The decomposition often proceeds through the cleavage of the tetrazole ring, leading to the formation of N₂ gas and an isonitrile species. researchgate.net For this compound, the decomposition would likely be initiated by the breakdown of the tetrazole ring, a process that could be influenced by the presence of the nitro group. The thermal stability of 1-hydroxy-5-methyltetrazole has been shown to decrease compared to its non-hydroxylated counterpart, indicating that substituents significantly impact decomposition temperatures. mdpi.com The addition of a nitrocellulose (NC) matrix has been found to lower the decomposition temperature and activation energy of 5-amino-1H-tetrazole, as the decomposition of NC releases heat and NO₂ that facilitate the cleavage of the tetrazole ring. bohrium.com

Investigation of Optoelectronic Properties and Potential Applications in Organic Electronic Materials (non-biological)

Push-pull molecules, which contain electron-donating and electron-withdrawing groups connected by a π-conjugated system, are of great interest for applications in nonlinear optics (NLO) and organic electronics. The this compound structure fits this description, with the nitrophenyl group acting as a strong electron acceptor and the methyl-tetrazole moiety being comparatively electron-rich.

Studies on similar 2,5-disubstituted tetrazoles with a p-nitrophenyl acceptor group have demonstrated tunable photophysical properties. nih.gov The electronic transitions in these systems often involve intramolecular charge transfer (ICT), where the highest occupied molecular orbital (HOMO) is localized on the donor part of the molecule and the lowest unoccupied molecular orbital (LUMO) is on the acceptor p-nitrophenyl tetrazolyl unit. nih.gov Such compounds can exhibit significant NLO activity. nih.gov For this compound, the absorption and emission characteristics would be influenced by the charge transfer between the tetrazole ring and the nitrophenyl group. The UV-Visible spectrum for the related isomer, 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole, has been recorded, suggesting that the target compound would also possess distinct absorption bands in the UV-Vis range. nist.gov These properties suggest potential for use in developing new photoactive or NLO materials.

Supramolecular Assembly Strategies and Crystal Engineering for Tunable Material Properties

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solid-state structures with desired properties. For tetrazole derivatives, hydrogen bonding and π–π stacking are dominant forces in their supramolecular assembly. nih.gov

In the crystal structures of the isomers 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole and 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole, the molecules are linked into one-dimensional chains by strong N—H···N hydrogen bonds between the tetrazole rings. nih.govresearchgate.netnih.gov These chains are further organized by π–π stacking interactions between adjacent aromatic rings. researchgate.net

A crucial difference in this compound is the substitution of the acidic N-H proton with a methyl group. This methylation entirely removes the possibility of forming the classic N—H···N hydrogen bonds that dominate the crystal packing of its 1H-isomers. Consequently, its supramolecular assembly would be governed by weaker C—H···N or C—H···O hydrogen bonds and π–π stacking interactions between the nitrophenyl and tetrazole rings. The absence of strong, directional hydrogen bonds might lead to a less dense crystal packing or entirely different supramolecular motifs, potentially influencing the material's physical properties like density and thermal stability. The steric bulk of the ortho-nitro group would also impose significant constraints on the planarity between the two rings, further affecting how the molecules pack in the solid state.

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole, and how do reaction conditions influence yield?

- Methodology : A one-pot method using secondary amides and sodium azide under reflux conditions achieves 87% yield, confirmed by H NMR (δ 8.41–7.75 ppm for aromatic protons) and FT-IR (3093–723 cm for functional groups) . Alternative approaches include continuous flow synthesis, which enhances safety and scalability by improving heat/mass transfer (residence time: 0.04 mL/min flow rate) . Catalyst optimization, such as nano-TiCl·SiO, reduces side reactions and improves purity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodology :

- H NMR : Distinct aromatic proton shifts (e.g., δ 8.41 ppm for ortho-nitro substitution) confirm regiochemistry .

- FT-IR : Bands at 1527 cm (C=N) and 1344 cm (NO) validate functional groups .

- X-ray crystallography : Resolves nitro-group orientation and tetrazole ring planarity, critical for stability analysis .

Q. What are common byproducts in tetrazole synthesis, and how can they be minimized?

- Byproducts : Unreacted nitriles or azide intermediates.

- Mitigation :

- Use excess NaN (1.5–2.0 equiv.) to drive the [2+3] cycloaddition to completion .

- Optimize temperature (70–80°C) and reaction time (1–2 hr) to avoid thermal decomposition .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro group position) influence thermal stability and decomposition pathways?

- Methodology :

- Thermogravimetric analysis (TGA) : Decomposition onset at 216°C (para-nitro) vs. 118°C (ortho-nitro) highlights positional effects .

- DSC : Exothermic peaks correlate with radical formation (e.g., 3-chlorophenyl radical at 4409 m/s detonation velocity) .

- Kinetic modeling : Use EXPLO5 V6.03 to predict decomposition products (e.g., tetrazole radicals) and energetic performance .

Q. What computational tools elucidate intermolecular interactions in tetrazole crystals?

- Tools :

- Hirshfeld surface analysis : Quantifies C···H (4.6%), N···H (19.4%), and H···H (12.5%) interactions stabilizing crystal packing .

- DFT calculations : Predict charge distribution on the nitro group, influencing reactivity in substitution reactions .

Q. How does this compound interact with nitrocellulose (NC) in pyrotechnic formulations?

- Methodology :

- TG-DSC-FTIR : Identifies NC pyrolysis acceleration (↓ activation energy by 15–20%) due to amino-group interactions .

- Kinetic analysis : Apply Flynn-Wall-Ozawa method to model NC decomposition pathways in the presence of tetrazole derivatives .

Q. What role do tetrazole derivatives play in phosphoramidite-based oligonucleotide synthesis?

- Mechanism :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。